Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves a sequence of condensation, alkylation, and halocyclization reactions . The reaction of malononitrile with acetylacetone in basic media leads to the formation of 3-cyano-4,6-dimethyl-2-pyridone . The presence of Et3N leads to the formation of side products .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the available resources .Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
This chemical serves as a precursor in the synthesis of various novel heterocyclic compounds. For instance, it has been utilized in creating new thiophene derivatives with potential antiproliferative activity against certain cancer cell lines. These thiophene derivatives have shown significant activity, particularly against breast cancer cell lines, highlighting their potential in cancer therapy research (Ghorab et al., 2013).
Development of Fluorescent Dyes
Another application involves the synthesis of fluorescent dyes. Ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, a related compound, has been synthesized and used to produce novel styryl dyes. These dyes exhibit fluorescence in solution and have been studied for their dyeing properties on polyester, indicating potential uses in material sciences and textile engineering (Rangnekar & Sabnis, 2007).
Exploration of Antioxidant and Anti-inflammatory Activities
Further research has investigated the antioxidant and anti-inflammatory activities of derivatives of this compound. A study synthesized novel compounds and evaluated them for in vitro antioxidant and in vivo anti-inflammatory activities, showcasing the potential therapeutic applications of these compounds in treating inflammation and oxidative stress-related conditions (Madhavi & Sreeramya, 2017).
Antimicrobial Properties
Compounds derived from this chemical have also been explored for their antimicrobial properties. Research into the synthesis of thiazoles and their fused derivatives, which show antimicrobial activities, suggests potential applications in developing new antimicrobial agents to combat resistant bacterial strains (Wardkhan et al., 2008).
Photophysical Properties Study
The photophysical properties of thieno[2,3-b]pyridine derivatives synthesized from this compound have been thoroughly investigated, revealing insights into the correlation between chemical structure and spectral-fluorescent properties. This research has implications for the development of materials with specific photophysical characteristics, useful in electronics and photonics (Ershov et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-cyano-4,6-dimethyl-2-pyridones, have been known to exhibit various biological activities, including antitumor, vasodilator, anti-inflammatory, and antimicrobial effects .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to determine the exact biochemical pathways it affects. Given the biological activities of similar compounds, it could potentially affect pathways related to inflammation, tumor growth, or microbial infection .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the potential biological activities of similar compounds, it could potentially lead to effects such as reduced inflammation, slowed tumor growth, or inhibited microbial growth .
Properties
IUPAC Name |
ethyl 2-[[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-6-25-19(24)16-12(4)13(5)27-18(16)22-15(23)9-26-17-14(8-20)10(2)7-11(3)21-17/h7H,6,9H2,1-5H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGKNKUDNONTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=C(C(=CC(=N2)C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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